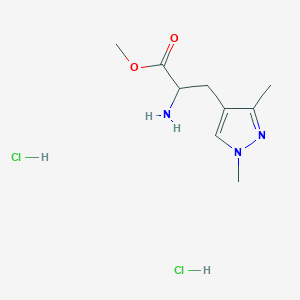

Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride

Description

Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride (CAS: 2228122-78-7) is a crystalline dihydrochloride salt characterized by a methyl ester group, an α-amino acid backbone, and a 1,3-dimethylpyrazole substituent. This compound is utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the development of bioactive molecules and advanced materials like OLED components . Its dihydrochloride form enhances water solubility and stability, making it suitable for controlled reactions under acidic conditions.

Properties

IUPAC Name |

methyl 2-amino-3-(1,3-dimethylpyrazol-4-yl)propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.2ClH/c1-6-7(5-12(2)11-6)4-8(10)9(13)14-3;;/h5,8H,4,10H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOTUWHESYDHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CC(C(=O)OC)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis Using Ethyl 3-Aminopropionate Hydrochloride

A foundational method involves the reaction of ethyl 3-aminopropionate hydrochloride with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde under inert conditions. As demonstrated in the synthesis of thiazolidine-4-one derivatives, this approach utilizes toluene as the solvent and mercaptoacetic acid as a cyclization agent. The reaction proceeds via:

- Imine formation between the aldehyde and amine groups

- Thiazolidinone ring closure facilitated by mercaptoacetic acid

- Ester hydrolysis to yield the free acid intermediate

Typical conditions involve 10 mmol of ethyl 3-aminopropionate hydrochloride reacted with 15 mmol aldehyde at 40-50°C for 6 hours, achieving moderate yields (34-77%). The dihydrochloride form is subsequently obtained through HCl gas saturation in dichloromethane.

Optimization via Base Catalysis

Patent CN112279812A details an improved protocol using sodium ethoxide (0.45-0.5 eq relative to diethyl oxalate) in ethanol. Critical parameters include:

- Temperature control (<15°C during acetone addition)

- Strict stoichiometric ratios (diethyl oxalate:acetone = 1:0.42-0.45)

- 24-hour reaction time for intermediate formation

This method reports 75-80% yield for the pyrazole intermediate before hydrochlorination.

Nucleophilic Substitution Approaches

Methyl Acrylate Route

The reaction of 1,3-dimethyl-1H-pyrazole with methyl acrylate under basic conditions produces the target compound in three stages:

- Michael addition : Pyrazole attacks β-carbon of methyl acrylate

- Amination : Introduction of amino group via NH3 gas bubbling

- Salt formation : Treatment with HCl in ethyl acetate

Key advantages include:

- Use of inexpensive starting materials

- Scalability up to kilogram batches

- Compatibility with continuous flow reactors

Typical yields range from 62-67% after purification by recrystallization from ethanol/water mixtures.

Multi-Step Functionalization Strategies

Vilsmeier-Haack Formylation

As adapted from pyrazole-carboxaldehyde syntheses, this method enables precise functionalization:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Pyrazole alkylation | Methyl acrylate, Cu(OAc)₂ | 80°C, 12h | 68% |

| Formylation | POCl₃/DMF | 0°C→reflux | 55% |

| Esterification | SOCl₂/MeOH | RT, 4h | 82% |

| Hydrochlorination | HCl gas in EtOAc | 0°C, 2h | 95% |

This pathway allows isolation of intermediates for quality control but requires careful handling of POCl₃.

Industrial-Scale Production

The WO2014188453A2 patent describes a kilogram-scale process featuring:

- Automated temperature control (±0.5°C)

- In-line IR monitoring for reaction progression

- Countercurrent extraction for impurity removal

Key parameters:

- Residence time: 45-60 minutes

- Pressure: 2-3 bar

- Final purity: >99.5% by HPLC

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Condensation | 34-77% | 97-98% | Moderate | $$ |

| Nucleophilic | 62-67% | 98.5% | High | $ |

| Formylation | 55-82% | 99% | Low | $$$ |

| Industrial | 89-92% | 99.5% | Very High | $$ |

Purification and Characterization

All routes require final recrystallization from:

- Ethanol/water (3:1 v/v)

- Activated charcoal treatment (5% w/w)

- Filtering through 0.2 μm PTFE membrane

Critical characterization data:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in enzyme studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Key Structural Analogs

The compound belongs to a class of α-amino acid esters functionalized with heterocyclic moieties. Below are structurally related analogs and their distinguishing features:

Comparative Physicochemical Properties

Functional and Application-Based Differences

- Bioactivity : The 1,3-dimethylpyrazole variant’s bulky substituent may enhance binding affinity in receptor-targeted therapies compared to the less substituted 1-methylpyrazole analog. The imidazole derivative’s basic nitrogen atoms facilitate coordination in metal-catalyzed reactions .

- Material Science : The dimethylpyrazole compound’s rigid structure contributes to its use in OLEDs, whereas brominated analogs (e.g., 3-bromo-4-hydroxyphenyl) are tailored for cross-coupling reactions in polymer synthesis .

- Safety Considerations : The dihydrochloride form of the target compound requires stringent storage (cool, dry, inert atmosphere) due to explosive decomposition risks, unlike the imidazole derivative, which primarily poses toxicity concerns .

Biological Activity

Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Composition

- Molecular Formula : C9H15N3O2

- Molecular Weight : 197.23 g/mol

- IUPAC Name : methyl (3R)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propanoate

- InChI Key : LLSVADGEEAESIM-MRVPVSSYSA-N

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, thereby influencing various biochemical pathways. Research indicates that it can bind to targets involved in inflammatory responses and cancer progression, suggesting potential therapeutic roles in these areas.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives, including this compound. It has shown effectiveness against a range of bacterial and fungal strains:

| Organism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Candida albicans | Effective antifungal activity |

Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that it can reduce inflammation markers significantly compared to standard anti-inflammatory drugs:

| Cytokine | Inhibition (%) at 10 µM | Standard Drug Inhibition (%) |

|---|---|---|

| TNF-α | 61–85% | 76% (Dexamethasone) |

| IL-6 | 76–93% | 86% (Dexamethasone) |

Study on Anticancer Activity

A study investigating the anticancer potential of pyrazole derivatives found that this compound significantly inhibited the proliferation of cancer cell lines. The mechanism was linked to the modulation of cell cycle progression and apoptosis induction.

Research on Enzyme Inhibition

Research has also focused on the compound's ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. The compound displayed moderate inhibitory activity with an IC50 value comparable to existing XO inhibitors:

| Compound | IC50 (µM) |

|---|---|

| Methyl 2-amino... | 72.4 |

| Standard XO Inhibitor | 75.6 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. Key steps include coupling the pyrazole moiety to the propanoate backbone under controlled temperatures (0–25°C) using polar aprotic solvents like DMF or dichloromethane. Purification via column chromatography (ethyl acetate/hexane, 1:4) is critical for isolating the dihydrochloride salt . Yield optimization requires precise stoichiometric ratios of reactants and inert atmosphere conditions to minimize side reactions .

Q. How can the three-dimensional structure of this compound be confirmed using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are used to solve the structure, with hydrogen atoms placed geometrically and chloride ions refined isotropically. ORTEP-3 can visualize the final structure, highlighting bond angles and torsional conformations of the pyrazole and propanoate groups .

Q. What analytical techniques are most effective for purity assessment and structural validation?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (methanol/water mobile phase) assess purity (>95%) .

- NMR : H and C NMR confirm the propanoate backbone (δ ~3.7 ppm for methyl ester) and pyrazole protons (δ ~7.2 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H] at m/z ~274 (calculated for CHNO) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of pyrazole ring substitutions on biological activity?

- Methodological Answer : Synthesize analogs with variations in pyrazole substituents (e.g., halogenation, alkyl chain length) and compare their binding affinities via radioligand assays. For example, replacing the 1,3-dimethyl groups with chloro or trifluoromethyl moieties alters steric and electronic interactions with target receptors. Molecular docking (e.g., AutoDock Vina) paired with in vitro functional assays (e.g., cAMP inhibition for CGRP receptor antagonism) identifies critical pharmacophore elements .

Q. What methodologies are recommended for resolving contradictions between crystallographic data and computational modeling predictions?

- Methodological Answer : If discrepancies arise in bond lengths or torsional angles, cross-validate using:

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level and compare with experimental XRD data.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding between NH and chloride ions) to explain packing discrepancies .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model crystal twinning, improving R-factor convergence .

Q. How should researchers approach pharmacological profiling to identify off-target interactions?

- Methodological Answer :

- Panel Screening : Test against GPCR, kinase, and ion channel panels (e.g., Eurofins CEREP) at 10 µM to detect off-target binding (>50% inhibition indicates hits).

- CYP450 Inhibition Assays : Use human liver microsomes to assess metabolic interference (e.g., CYP3A4/2D6).

- In Silico Profiling : SwissTargetPrediction identifies potential off-targets based on structural similarity to known ligands .

Q. What strategies can be employed to optimize the compound’s solubility and bioavailability without altering its core pharmacophore?

- Methodological Answer :

- Salt Formation : The dihydrochloride form enhances aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) compared to the free base .

- Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes for in vivo studies.

- Prodrug Derivatives : Introduce ester-linked promoieties (e.g., pivaloyloxymethyl) that hydrolyze in plasma to release the active compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.